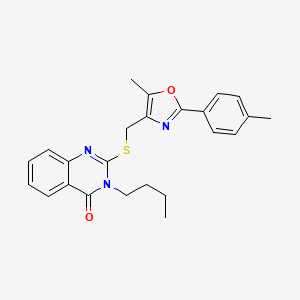
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a complex structure that combines a quinazolinone core with a thioether and an oxazole moiety, potentially enhancing its pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of cancer research.
Structural Characteristics
The compound's structure can be described as follows:
- Quinazolinone Core : A bicyclic structure that is known for its anticancer properties.
- Thioether Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Oxazole Moiety : Contributes to the compound's overall biological activity.
Antitumor Activity
Quinazolinone derivatives, including this compound, have shown significant antitumor effects. Research indicates that these compounds can act as inhibitors of multiple tyrosine kinases, which play critical roles in cancer cell proliferation and survival. For instance, studies have demonstrated that related quinazolinone compounds exhibit potent inhibitory activity against key kinases such as CDK2, HER2, EGFR, and VEGFR2 .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | TBD |
| Related Quinazolinones (e.g., 2i, 3i) | HER2 | 0.079 ± 0.015 |
| Related Quinazolinones (e.g., 2i, 3i) | EGFR | Comparable to Imatinib (IC50 = 0.131 ± 0.015) |
Antibacterial and Antifungal Properties
While the primary focus on this compound has been on its antitumor activity, quinazolinones are also recognized for their antibacterial and antifungal properties. Various studies have evaluated the antimicrobial efficacy of similar compounds against a range of bacterial strains and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Tyrosine Kinase Inhibition : The compound may inhibit specific kinase pathways involved in tumor growth.
- Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), it could interfere with cell cycle progression.
- Apoptosis Induction : Quinazolinones often promote apoptosis in cancer cells through various signaling pathways.
Case Studies
Recent studies have focused on synthesizing and evaluating various quinazolinone derivatives for their biological activities:
-
Cytotoxicity Assays : Compounds were tested on various cancer cell lines (e.g., PC3, MCF7). Results indicated dose-dependent inhibition of cell growth.
- Example: Compound A3 showed IC50 values of 10 µM against PC3 cells.
- In Vivo Studies : Further research is needed to explore the in vivo efficacy of this compound in animal models to validate its therapeutic potential.
属性
IUPAC Name |
3-butyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-12-10-16(2)11-13-18/h6-13H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVUWNNAYACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














